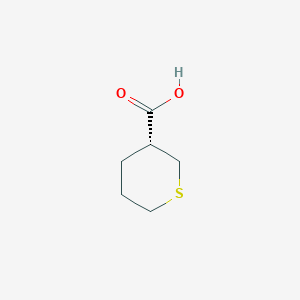

2H-Thiopyran-3-carboxylicacid,tetrahydro-,(R)-(9CI)

Beschreibung

Historical Context and Development

The historical development of 2H-Thiopyran-3-carboxylic acid, tetrahydro-, (R)-(9CI) research can be traced back to the broader evolution of thiopyran chemistry, which has its roots in early heterocyclic compound investigations. The systematic study of thiopyran derivatives began gaining momentum in the mid-20th century when researchers recognized the potential of sulfur-containing six-membered rings as valuable synthetic intermediates and biologically active compounds. The specific stereochemical variant represented by the (R)-configuration emerged as particularly significant during the advancement of asymmetric synthesis methodologies, which became increasingly important in pharmaceutical and fine chemical applications.

The development of synthetic approaches to tetrahydrothiopyran-3-carboxylic acid derivatives has been closely linked to advances in organosulfur chemistry and stereoselective synthesis. Early synthetic methodologies relied heavily on classical approaches involving sulfur incorporation into preformed ring systems, but these methods often lacked the precision required for stereochemical control. The evolution toward more sophisticated synthetic strategies became evident as researchers developed novel approaches for constructing the thiopyran ring system with concomitant introduction of the carboxylic acid functionality at the desired position.

The recognition of the (R)-stereoisomer as a distinct and valuable entity emerged from the growing understanding of stereochemistry's role in biological activity and synthetic utility. Research efforts intensified as scientists discovered that the specific three-dimensional arrangement of atoms in the (R)-configuration could lead to dramatically different properties compared to its (S)-counterpart. This realization prompted dedicated investigations into methods for accessing enantiomerically pure forms of the compound, leading to the development of sophisticated asymmetric synthetic approaches that continue to evolve today.

Modern research into this compound has been facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, which have enabled precise structural characterization and stereochemical assignment. These technological developments have been instrumental in establishing the compound's exact molecular structure and confirming its stereochemical configuration, providing the foundation for subsequent synthetic and application-oriented research.

Significance in Heterocyclic Chemistry

The significance of 2H-Thiopyran-3-carboxylic acid, tetrahydro-, (R)-(9CI) in heterocyclic chemistry extends far beyond its individual structural features, encompassing its role as both a synthetic intermediate and a model compound for understanding sulfur-containing heterocycle behavior. Within the broader context of heterocyclic chemistry, thiopyran derivatives occupy a unique position due to their distinctive electronic properties imparted by the sulfur atom, which differs significantly from their oxygen-containing pyran analogs. The sulfur atom's larger size, different electronegativity, and ability to exist in multiple oxidation states create unique chemical reactivity patterns that make these compounds particularly valuable in synthetic applications.

The carboxylic acid functionality at the 3-position provides additional synthetic versatility, serving as a handle for further chemical transformations and enabling the compound to function as a building block for more complex molecular architectures. This positioning is particularly advantageous because it allows for selective functionalization while maintaining the integrity of the thiopyran ring system. Research has demonstrated that the 3-position carboxylic acid can participate in various coupling reactions, condensation processes, and other transformations that expand the compound's utility in synthetic chemistry.

The stereochemical aspect represented by the (R)-configuration adds another layer of significance, as it enables investigations into stereoselective processes and chiral recognition phenomena. The defined stereochemistry makes this compound particularly valuable for studies involving asymmetric catalysis, chiral auxiliary applications, and stereoselective transformations. Recent research has highlighted the importance of stereochemical control in thiopyran chemistry, with the (R)-isomer serving as a benchmark for evaluating the effectiveness of various asymmetric synthetic methodologies.

The compound's role in heterocyclic chemistry is further enhanced by its potential for oxidation to form sulfoxide and sulfone derivatives, which represent important classes of organosulfur compounds with distinct properties and applications. These oxidation products maintain the basic thiopyran framework while introducing additional functionality that can be exploited in subsequent synthetic transformations. The ability to access multiple oxidation states from a single precursor makes the tetrahydrothiopyran-3-carboxylic acid system particularly attractive for developing synthetic strategies that require flexibility in functional group manipulation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (methyl ester) | C7H12O2S | |

| Molecular Weight | 160.24 g/mol | |

| CAS Registry Number | 161404-77-9 | |

| Stereochemistry | (R)-configuration | |

| Ring System | Tetrahydrothiopyran |

Research Evolution and Current Trends

The research evolution surrounding 2H-Thiopyran-3-carboxylic acid, tetrahydro-, (R)-(9CI) has followed several distinct phases, each characterized by different emphases and technological capabilities. The early phase of research focused primarily on basic synthetic access and structural characterization, with researchers working to develop reliable methods for preparing the compound and confirming its molecular structure. This foundational work established the chemical and physical properties that would later inform more sophisticated applications and synthetic strategies.

Contemporary research trends have shifted toward more sophisticated applications, particularly in the realm of asymmetric synthesis and medicinal chemistry. The development of organocatalytic methods for accessing chiral thiopyran derivatives has emerged as a particularly active area of investigation, with researchers exploring various catalytic systems for achieving high levels of stereoselectivity. These efforts have led to the discovery of novel reaction pathways and catalytic systems that can efficiently produce the (R)-isomer with excellent enantiomeric excess, addressing long-standing challenges in the field.

Current research emphasizes the compound's potential role in drug discovery and development, building on the recognized biological importance of thiopyran-containing natural products and synthetic pharmaceuticals. Scientists have identified numerous thiopyran derivatives with significant biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties. This biological relevance has stimulated intensive research into structure-activity relationships and the development of new thiopyran-based therapeutic agents.

The integration of green chemistry principles represents another significant trend in current research, with investigators seeking to develop environmentally friendly synthetic approaches to thiopyran derivatives. Recent studies have emphasized multi-component reactions, one-pot synthetic strategies, and the use of sustainable catalytic systems. These approaches not only reduce environmental impact but also improve synthetic efficiency and economic viability, making the compounds more accessible for research and potential commercial applications.

Modern analytical and computational techniques have revolutionized the study of thiopyran derivatives, enabling researchers to investigate previously inaccessible aspects of their chemistry. Advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques and mass spectrometry, provide detailed structural information that guides synthetic design and mechanistic understanding. Computational chemistry has become increasingly important for predicting reactivity patterns, optimizing synthetic conditions, and understanding the electronic factors that influence chemical behavior.

The development of new synthetic methodologies continues to be a major focus, with particular emphasis on methods that provide access to complex thiopyran-containing molecular architectures. Recent advances include the development of cascade reactions, multicomponent processes, and novel cyclization strategies that enable efficient construction of the thiopyran ring system with simultaneous introduction of functional groups. These methodological advances have expanded the scope of accessible thiopyran derivatives and opened new possibilities for applications in various fields of chemistry.

Eigenschaften

IUPAC Name |

(3R)-thiane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMOTEAFHXHTAL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434799 | |

| Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161511-61-1 | |

| Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Substitution Reaction

4-Hydroxybutyric acid methyl ester reacts with diazoacetic acid ethyl ester in the presence of Zn(OTf)₂ or related Lewis acids. This step introduces an ethoxy-oxoethyl side chain, forming 4-(2-ethoxy-2-oxoethoxy)butyric acid methyl ester.

Step 2: Intramolecular Nucleophilic Substitution

The intermediate undergoes cyclization in toluene with potassium tert-butoxide, yielding tetrahydro-3-oxo-2H-thiopyran-4-carboxylic acid methyl ester. Adjusting the sulfur source (e.g., substituting oxygen with sulfur in the starting material) could direct the synthesis toward the thiopyran analog.

Key Advantages :

-

Catalyst Recyclability : Zn(OTf)₂ can be recovered and reused, reducing costs.

-

Mild Conditions : Reactions proceed at room temperature without inert gas protection.

Limitations :

-

Yield : Reported yields for pyran analogs are moderate (56%), suggesting potential inefficiencies in thiopyran adaptation.

-

Stereochemical Control : Racemic mixtures form unless chiral catalysts or resolving agents are employed.

Stereoselective Synthesis via Chiral Auxiliaries

The (R)-enantiomer requires enantioselective methods. A promising strategy involves using chiral acetoxy derivatives, as demonstrated in the synthesis of tetrahydro-2H-pyran-2-carboxylic acid. For thiopyran systems:

-

Chiral Induction : D-galacturonic acid derivatives serve as starting materials, with stereocenters preserved via acetyl protection.

-

Thiopyran Formation : Thiol-containing intermediates replace hydroxyl groups during cyclization, leveraging Mitsunobu or similar sulfur-introduction reactions.

Critical Parameters :

-

Protecting Groups : Acetyl groups prevent undesired side reactions during sulfur incorporation.

-

Resolution : Chiral chromatography or enzymatic resolution separates enantiomers post-synthesis.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

®-tetrahydro-2H-thiopyran-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the thiopyran ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for the reduction of the carboxylic acid group.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Organic Synthesis

- THTPCA serves as a crucial intermediate in the synthesis of more complex sulfur-containing heterocycles. Its unique six-membered ring structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

2. Reaction Characteristics

- Oxidation Reactions : THTPCA can undergo oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid. This property is useful for generating diverse sulfur-containing compounds.

- Reduction Reactions : The carboxylic acid group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Applications

1. Antimicrobial Properties

- THTPCA has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of specific strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Enzyme Interaction

- Research indicates that THTPCA may interact with enzymes and receptors, potentially leading to inhibition or activation of biochemical pathways. The sulfur atom's ability to participate in redox reactions can influence cellular processes, making it a candidate for further biological studies.

Pharmaceutical Applications

1. Precursor for Drug Development

- Ongoing research is exploring THTPCA's role as a precursor in synthesizing pharmaceutical compounds, particularly those targeting infectious diseases. Its structural features may contribute to the efficacy of new drugs.

2. Potential Therapeutic Uses

- The compound has been studied for its potential therapeutic applications in treating conditions mediated by specific receptors, such as neurokinin receptor antagonists for inflammation and rheumatoid arthritis .

Case Studies and Research Findings

| Study/Research | Focus Area | Findings |

|---|---|---|

| Antimicrobial Study | Microbiology | Demonstrated effectiveness against specific bacterial strains, indicating potential for drug development. |

| Enzyme Interaction Study | Biochemistry | Identified potential pathways influenced by THTPCA's interaction with metabolic enzymes. |

| Pharmaceutical Research | Medicinal Chemistry | Explored synthesis pathways leading to novel antimicrobial agents derived from THTPCA. |

Wirkmechanismus

The mechanism of action of ®-tetrahydro-2H-thiopyran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the thiopyran ring can form interactions with metal ions or other biomolecules, influencing the compound’s activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomer: 2H-Thiopyran-4-carboxylic acid, tetrahydro- (9CI)

This compound differs from the target compound in the placement of the carboxylic acid group (4-position vs. 3-position). For example, the 4-carboxylic acid derivative may exhibit distinct hydrogen-bonding patterns compared to the 3-substituted analog.

Table 1: Comparison of Thiopyran Carboxylic Acid Derivatives

| Compound | Substituent Position | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound (R-enantiomer) | 3-position | -COOH | C₆H₁₀O₂S | ~158.20 (estimated) | Chiral center, thiopyran backbone |

| 4-Carboxylic Acid Isomer | 4-position | -COOH | C₆H₁₀O₂S | ~158.20 (estimated) | Altered electronic environment |

| 1,1-Dioxo-4-carboxylic Acid | 4-position | -COOH, -SO₂ | C₆H₁₀O₄S | ~194.20 (estimated) | Increased polarity, sulfone group |

Oxygen Analog: 2H-Pyran-3-carboxylic acid, tetrahydro-, hydrazide (9CI) (CAS 59293-33-3)

Replacing sulfur with oxygen in the heterocyclic ring yields a pyran derivative. This substitution reduces ring strain and alters electronic properties due to oxygen’s higher electronegativity. With a molecular formula C₆H₁₂N₂O₂ and molecular weight 144.17 g/mol, this analog is lighter and more polar than the thiopyran derivatives .

Key Differences:

- Heteroatom Effects : Sulfur in thiopyran increases ring size (due to larger atomic radius) and reduces polarity compared to pyran.

- Functional Group : Hydrazide vs. carboxylic acid impacts hydrogen-bonding capacity and acidity (pKa of -COOH ~2-3 vs. hydrazide ~8-10).

Methyl Ester Derivative (CAS 161404-77-9)

The methyl ester of the target compound (C₇H₁₂O₂S) serves as a prodrug or synthetic intermediate. Esterification masks the carboxylic acid’s acidity, enhancing lipid solubility and bioavailability. Hydrolysis under physiological or acidic conditions would regenerate the active carboxylic acid form. Chromatographic studies on similar tetrahydro heterocycles (e.g., tetrahydro-β-carbolines) suggest that chiral stationary phases could resolve enantiomers of such esters effectively .

Carbapenem Side Chain Derivatives

The target compound’s structural motifs are reminiscent of side chains in carbapenem antibiotics (e.g., Ertapenem, Doripenem). These derivatives often incorporate thiopyran or pyran rings with chiral centers to optimize antimicrobial activity and metabolic stability. While direct comparisons are speculative, the (R) -configuration in the target compound may mirror stereochemical preferences observed in bioactive molecules .

Research Implications and Gaps

- Stereochemical Impact : The (R) -enantiomer’s role in biological systems remains unstudied; comparative data with the (S) -form are needed.

- Chromatographic Behavior : Evidence from zwitterionic chiral stationary phases indicates that solvent systems (e.g., MeCN/THF in MeOH) and additives (e.g., formic acid) influence retention and resolution of similar tetrahydro heterocycles . Applying these methods to the target compound could aid in enantiomeric purity analysis.

- Synthetic Utility : The methyl ester and hydrazide analogs highlight pathways for derivatization, enabling targeted modifications for drug discovery.

Biologische Aktivität

2H-Thiopyran-3-carboxylic acid, tetrahydro-, (R)-(9CI) is an organic compound belonging to the class of thiopyrans, which are sulfur-containing heterocycles. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of 2H-thiopyran-3-carboxylic acid includes a thiopyran ring with a carboxylic acid functional group. The presence of sulfur in the ring significantly influences its chemical reactivity and biological activity compared to similar compounds, such as tetrahydro-2H-pyran-3-carboxylic acid, which contains an oxygen atom instead of sulfur.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₂S |

| Molecular Weight | 132.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and methanol |

The biological activity of 2H-thiopyran-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfur atom in the thiopyran ring can form interactions with metal ions and other biomolecules, which may influence the compound's activity. The carboxylic acid group facilitates hydrogen bonding, enhancing its interaction with biological systems.

Antimicrobial Properties

Research indicates that 2H-thiopyran-3-carboxylic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. This makes it a potential candidate for further exploration in cancer therapeutics.

Inhibition of Enzymes

The compound is also noted for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it may selectively inhibit cyclooxygenase-2 (COX-2), which is associated with inflammatory responses. This characteristic positions it as a potential anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the biological activity of thiopyran derivatives, including 2H-thiopyran-3-carboxylic acid:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiopyran exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that modifications to the thiopyran ring could enhance efficacy against specific bacterial strains.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that 2H-thiopyran-3-carboxylic acid could induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

- Inflammation Models : Experimental models of inflammation showed that the compound could reduce markers of inflammation, supporting its role as an anti-inflammatory agent through COX-2 inhibition .

Q & A

Q. What are the key synthetic pathways for (R)-2H-Thiopyran-3-carboxylic acid, tetrahydro-?

Methodological Answer: The synthesis typically involves enantioselective construction of the thiopyran ring followed by functionalization. A common approach includes:

Ring Formation : Cyclization of thiol-containing precursors (e.g., mercapto-alcohols) under acidic or basic conditions to form the tetrahydrothiopyran scaffold.

Carboxylic Acid Introduction : Oxidation of a methyl ester precursor (e.g., methyl ester derivatives, as seen in ) via hydrolysis using NaOH or LiOH in aqueous THF/MeOH.

Enantiomeric Control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to ensure (R)-configuration.

Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with LC-MS (e.g., molecular ion peak at m/z 160.23 ).

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic thiopyran proton signals (δ 2.5–3.5 ppm for CH₂-S groups; δ 1.5–2.0 ppm for tetrahydro ring protons).

- ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; thiopyran carbons at δ 25–45 ppm.

- LC-MS : Confirm molecular weight (m/z 160.23) and detect impurities (e.g., methyl ester byproducts at m/z 174.24 ).

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to verify enantiomeric purity .

Q. What purification strategies are effective for isolating (R)-2H-Thiopyran-3-carboxylic acid?

Methodological Answer:

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove non-polar byproducts.

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate → methanol) for high-purity isolation.

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous phases (pH > 8) for separation from neutral impurities .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or LC-MS adducts) may arise from:

- Dynamic Stereochemistry : Conformational flexibility in the thiopyran ring causing variable coupling constants. Perform VT-NMR (variable temperature) to assess exchange processes.

- Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d₆) may shift proton signals. Cross-validate with CDCl₃ or MeOD .

- Impurity Interference : Use 2D NMR (COSY, HSQC) to isolate signals and LC-MS/MS to fragment ambiguous peaks .

Q. What computational approaches predict the compound’s reactivity and stereoelectronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMF) to model stability.

- Docking Studies : Map carboxylic acid interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Validation : Compare computed IR spectra with experimental data to refine force fields .

Q. What strategies ensure enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts for >95% enantiomeric excess (ee).

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer.

- Analytical QC : Regularly test batches via chiral HPLC (e.g., Daicel Chiralpak columns) and circular dichroism (CD) spectroscopy .

Q. How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typical range: 150–200°C).

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS. Carboxylic acids are prone to decarboxylation at pH < 3 .

- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV-Vis irradiation .

Q. How to design experiments studying its biological activity while minimizing off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester, amide derivatives) to isolate pharmacophores.

- Selectivity Screening : Use receptor-binding assays (e.g., SPR, fluorescence polarization) against homologous targets.

- Metabolic Profiling : Incubate with liver microsomes to identify major metabolites (e.g., glucuronide conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.